N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, with an acetamide functional group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves . These nerves are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Related compounds have been shown to affect the cgrp pathway, which plays a crucial role in pain transmission .
Result of Action
Related compounds have been shown to cause migraine-like headaches, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide typically involves the nitration of 4-chloro-2-(trifluoromethyl)aniline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Major Products Formed
Reduction: N-[4-chloro-2-amino-6-(trifluoromethyl)phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitro-6-(trifluoromethyl)benzoic acid and acetamide.
Scientific Research Applications
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
- N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]benzamide
- N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]methanamide
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFBQYLNVJKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441857 | |
Record name | N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172215-95-1 | |
Record name | N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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